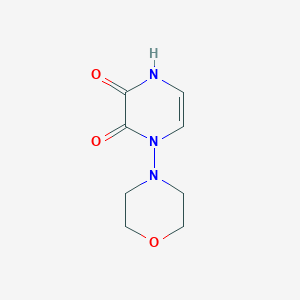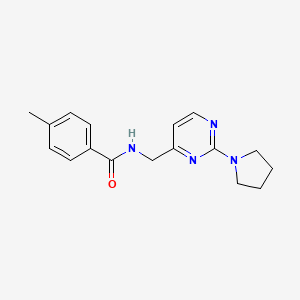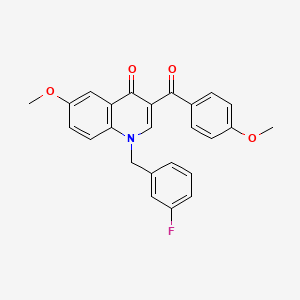
1-(3-fluorobenzyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is commonly referred to as FMMEQ and has been the subject of extensive scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Anti-Fibrotic Applications
This compound has shown potential in the treatment of fibrotic diseases. Fibrosis is characterized by excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. In a study, derivatives of this compound were synthesized and evaluated for their anti-fibrotic activities against hepatic stellate cells . The results indicated that these compounds could inhibit the expression of collagen and reduce the content of hydroxyproline, suggesting a promising application in developing novel anti-fibrotic drugs.
Antimicrobial Activity
Compounds with a pyrimidine core, which is structurally related to the quinolinone moiety of the compound , have been reported to exhibit antimicrobial properties . This suggests that 1-(3-fluorobenzyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one could be explored for its potential use as an antimicrobial agent, targeting a range of bacterial and fungal pathogens.
Antiviral Research
Similarly, pyrimidine derivatives have shown antiviral activities . By extension, the quinolinone compound could be investigated for its efficacy against viruses, contributing to the development of new antiviral medications, especially in the face of emerging viral diseases.
Antitumor Properties
The pyrimidine structure is known to be associated with antitumor effects . Therefore, the compound in focus could be valuable in cancer research, particularly in the synthesis of chemotherapeutic agents that target specific pathways involved in tumor growth and metastasis.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-19-8-6-17(7-9-19)24(28)22-15-27(14-16-4-3-5-18(26)12-16)23-11-10-20(31-2)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGLXKOJAVIEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

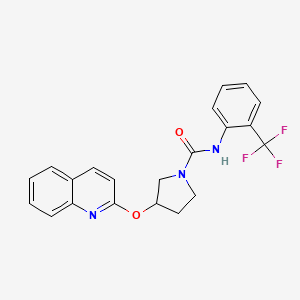
![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)
![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B2959072.png)
![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)
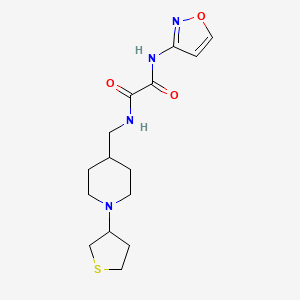
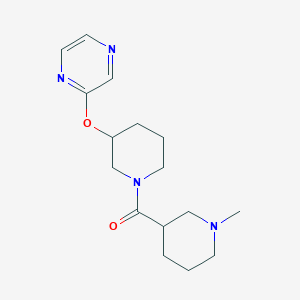
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)
